molecular formula C9H9BrF2N2 B13725414 2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine

2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine

Cat. No.: B13725414
M. Wt: 263.08 g/mol
InChI Key: HPLOGHWUMJHMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromine atom at the second position and a 3,3-difluoroazetidin-1-ylmethyl group at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the 3,3-difluoroazetidin-1-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and difluoroazetidinyl groups can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodophenol
  • 2-Bromo-5-(trifluoromethyl)phenyl
  • 2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile

Uniqueness

2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine is unique due to the presence of both bromine and 3,3-difluoroazetidinyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrF2N2

Molecular Weight

263.08 g/mol

IUPAC Name

2-bromo-5-[(3,3-difluoroazetidin-1-yl)methyl]pyridine

InChI

InChI=1S/C9H9BrF2N2/c10-8-2-1-7(3-13-8)4-14-5-9(11,12)6-14/h1-3H,4-6H2

InChI Key

HPLOGHWUMJHMNN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CN=C(C=C2)Br)(F)F

Origin of Product

United States

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